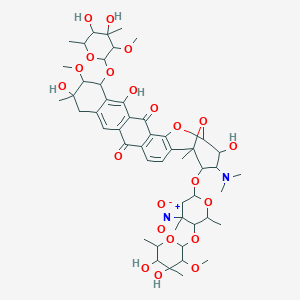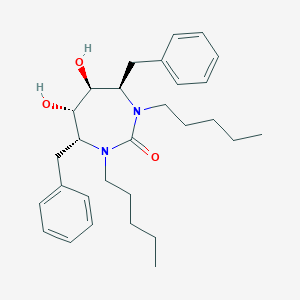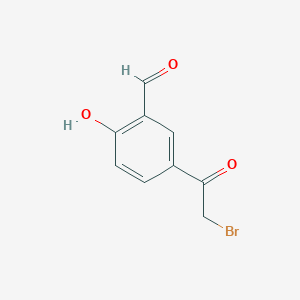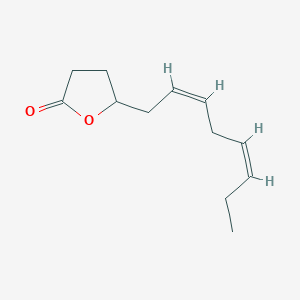
Tuberose lactone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tuberose lactone, also known as 3-hydroxy-5-decen-2-one, is a natural lactone compound that is found in tuberose flowers. It has a sweet, floral scent that is widely used in the fragrance industry. Tuberose lactone has also been found to have various biochemical and physiological effects, making it a subject of scientific research in recent years. In
Aplicaciones Científicas De Investigación
Tuberose lactone has been found to have various scientific research applications, including its use as a fragrance ingredient, a flavoring agent, and a potential therapeutic agent. Its sweet, floral scent is widely used in the fragrance industry, and it has been shown to have a positive effect on mood and emotion. Tuberose lactone has also been found to have potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Mecanismo De Acción
The mechanism of action of tuberose lactone is not fully understood, but it is believed to act on various receptors in the brain and body. It has been shown to bind to the GABA-A receptor, which is involved in the regulation of anxiety and mood. Tuberose lactone has also been found to inhibit the activity of the NF-kB signaling pathway, which is involved in inflammation and cancer.
Efectos Bioquímicos Y Fisiológicos
Tuberose lactone has various biochemical and physiological effects, including its ability to modulate neurotransmitter activity, reduce inflammation, and inhibit cancer cell growth. It has been shown to increase the activity of the neurotransmitter GABA, which is involved in the regulation of anxiety and mood. Tuberose lactone has also been found to reduce the production of pro-inflammatory cytokines and inhibit the growth of cancer cells in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tuberose lactone has several advantages for lab experiments, including its availability, low toxicity, and ability to cross the blood-brain barrier. However, its low solubility in water can make it difficult to work with in some experiments. It is also important to note that the effects of tuberose lactone can vary depending on the concentration and method of administration.
Direcciones Futuras
There are several future directions for the study of tuberose lactone, including its potential use as a therapeutic agent for anxiety and mood disorders, as well as its potential as an anti-inflammatory and anti-cancer agent. Further research is needed to fully understand the mechanism of action of tuberose lactone and its effects on the body. Additionally, the development of new synthesis methods and formulations could lead to the creation of more effective and efficient treatments.
Métodos De Síntesis
Tuberose lactone can be synthesized through various methods, including chemical synthesis and biotransformation. One of the most commonly used chemical synthesis methods is the Piancatelli reaction, which involves the reaction of a β-ketoester with an aldehyde in the presence of a Lewis acid catalyst. Biotransformation of tuberose lactone can be achieved through the use of microorganisms such as Rhodococcus erythropolis, which can convert fatty acids into lactones.
Propiedades
Número CAS |
153175-57-6 |
|---|---|
Nombre del producto |
Tuberose lactone |
Fórmula molecular |
C12H18O2 |
Peso molecular |
194.27 g/mol |
Nombre IUPAC |
5-[(2Z,5Z)-octa-2,5-dienyl]oxolan-2-one |
InChI |
InChI=1S/C12H18O2/c1-2-3-4-5-6-7-8-11-9-10-12(13)14-11/h3-4,6-7,11H,2,5,8-10H2,1H3/b4-3-,7-6- |
Clave InChI |
YNHBLISDDXOUDQ-CWWKMNTPSA-N |
SMILES isomérico |
CC/C=C\C/C=C\CC1CCC(=O)O1 |
SMILES |
CCC=CCC=CCC1CCC(=O)O1 |
SMILES canónico |
CCC=CCC=CCC1CCC(=O)O1 |
Densidad |
0.930-0.938 (15º) |
Descripción física |
Light yellow liquid; slight herbaceous aroma |
Solubilidad |
Insoluble in water; soluble in propylene glycol and ethyl acetate soluble (in ethanol) |
Sinónimos |
TUBEROSELACTONE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3,4,5-Triacetyloxy-6-(2-phenylethoxy)oxan-2-yl]methyl acetate](/img/structure/B114964.png)
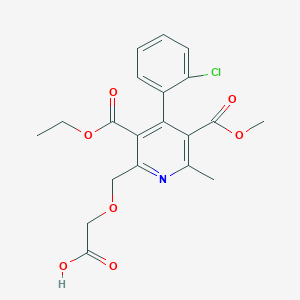
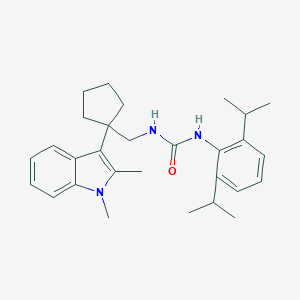
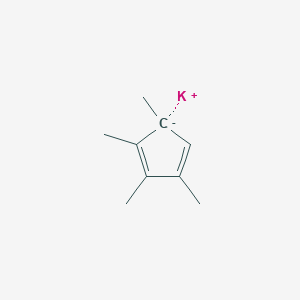
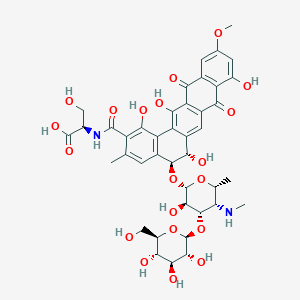
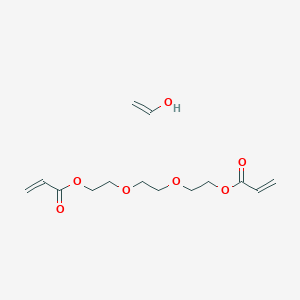
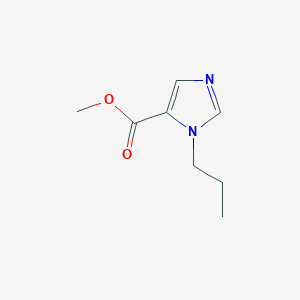
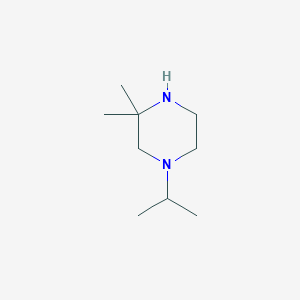
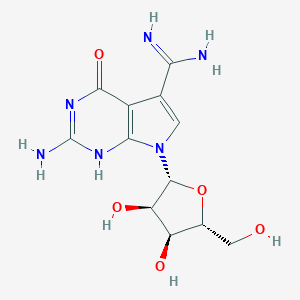
![Methyl 6-[[2-[4-hydroxy-3-[2-hydroxy-5-[2-[(2-methoxycarbonyl-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptan-6-yl)amino]-2-oxoethyl]phenyl]phenyl]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B114988.png)
